molecular formula C19H21ClN2O B7982198 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B7982198
M. Wt: 328.8 g/mol
InChI Key: UXQBMQGTYDWFCQ-UHFFFAOYSA-N
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Description

6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a methoxy group at the 6th position and a 4-methylphenyl group at the 1st position of the beta-carboline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions .

    Step 1: The starting material, 6-methoxytryptamine, is reacted with 4-methylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid.

    Step 2: The reaction mixture is heated to promote cyclization, forming the tetrahydro-beta-carboline ring system.

    Step 3: The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding beta-carboline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of beta-carboline-3-carboxylic acid derivatives.

    Reduction: Formation of dihydro-beta-carboline derivatives.

    Substitution: Introduction of halogen or nitro groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive and anticancer properties.

    Harmaline: Known for its neuroprotective and anti-inflammatory effects.

    Tetrahydroharmine: Shares structural similarities and exhibits similar biological activities.

Uniqueness

6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to the presence of the methoxy and 4-methylphenyl groups, which may enhance its biological activity and selectivity compared to other beta-carbolines .

Properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O.ClH/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQBMQGTYDWFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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